5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring, a cyclopropyl group, and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-fluoroethyl isothiocyanate to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, dihydrotriazole derivatives, and various substituted triazole compounds.
Scientific Research Applications
5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets. The thiol group can form covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoroethyl)-4H-1,2,4-triazole-3-thiol: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
5-Cyclopropyl-4H-1,2,4-triazole-3-thiol: Lacks the fluoroethyl group, which may influence its binding affinity and selectivity.
5-Cyclopropyl-4-(2-chloroethyl)-4H-1,2,4-triazole-3-thiol: Contains a chloroethyl group instead of a fluoroethyl group, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of 5-Cyclopropyl-4-(2-fluoroethyl)-4H-1,2,4-triazole-3-thiol lies in its combination of a cyclopropyl group, a fluoroethyl group, and a triazole ring. This combination imparts specific chemical and biological properties that make it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C7H10FN3S |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-cyclopropyl-4-(2-fluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H10FN3S/c8-3-4-11-6(5-1-2-5)9-10-7(11)12/h5H,1-4H2,(H,10,12) |
InChI Key |
OFGKKOUSLVFYME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=S)N2CCF |
Origin of Product |
United States |
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